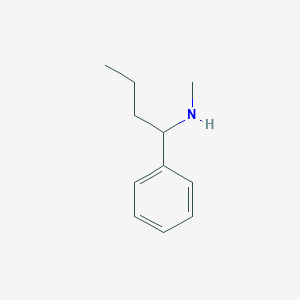

N-Methyl-1-phenylbutan-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-1-phenylbutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N/c1-3-7-11(12-2)10-8-5-4-6-9-10/h4-6,8-9,11-12H,3,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOJATMCXDSVSGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C1=CC=CC=C1)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60568419 | |

| Record name | N-Methyl-1-phenylbutan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60568419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100054-18-0 | |

| Record name | N-Methyl-1-phenylbutan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60568419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for N Methyl 1 Phenylbutan 1 Amine and Its Derivatives

Reductive Amination Strategies for N-Methyl-1-phenylbutan-1-amine Synthesis

Reductive amination stands as a cornerstone for the synthesis of amines, including this compound. masterorganicchemistry.comjocpr.comlibretexts.org This versatile method typically involves the reaction of a carbonyl compound, in this case, 1-phenylbutan-1-one, with methylamine (B109427). The reaction proceeds through the formation of an iminium intermediate, which is then reduced in situ to yield the target secondary amine. masterorganicchemistry.comnih.gov This one-pot procedure is highly valued for its efficiency and compatibility with various functional groups. nih.gov

Optimization of Reaction Conditions and Catalyst Systems

The efficiency and yield of reductive amination are highly dependent on the careful optimization of reaction parameters, including the choice of catalyst, reducing agent, solvent, and temperature. The synthesis of this compound begins with the precursor 1-phenylbutan-1-one and methylamine.

A variety of catalyst systems have been employed for this transformation. Noble metals such as palladium, platinum, ruthenium, and iridium are effective for catalytic hydrogenation. jocpr.comlibretexts.orgorganic-chemistry.org For instance, research on the N-methylation of aniline, a related transformation, identified iridium complexes with a cesium carbonate base at 120°C as an optimal system. acs.org Titanium(IV) isopropoxide has also been utilized as a mediator in the reductive amination of ketones, achieving yields as high as 98%. researchgate.net In the laboratory setting, common reducing agents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comorganic-chemistry.org Sodium cyanoborohydride is particularly advantageous due to its ability to selectively reduce the imine intermediate without affecting the starting ketone. masterorganicchemistry.com

| Parameter | Details | Reference |

|---|---|---|

| Precursors | 1-Phenylbutan-1-one and Methylamine | masterorganicchemistry.comlibretexts.org |

| Catalyst Systems | Pd/C, Pt, Ru, Ir-complexes, Fe/(N)SiC, Titanium(IV) isopropoxide | organic-chemistry.orgacs.orgresearchgate.netsci-hub.se |

| Reducing Agents | H₂ (catalytic hydrogenation), NaBH₄, NaBH₃CN, NaBH(OAc)₃ | masterorganicchemistry.comlibretexts.orgorganic-chemistry.orgsci-hub.se |

| Solvents | Methanol, Ethanol | organic-chemistry.org |

| Temperature | Ambient to elevated (e.g., 120-140 °C) | acs.orgsci-hub.se |

Exploration of Modern Reductive Agents and Green Chemistry Approaches

Recent advancements in synthetic chemistry have introduced more sophisticated and environmentally benign approaches to reductive amination. These methods aim to improve safety, reduce waste, and utilize more sustainable materials.

Modern reducing agents such as trichlorosilane, activated by a Lewis base, have proven effective for the direct reductive amination of sterically hindered ketones. nih.gov Another notable agent is α-picoline-borane, which demonstrates high efficiency and offers the flexibility of being used in various media, including methanol, water, or under solvent-free (neat) conditions, aligning with the principles of green chemistry. organic-chemistry.org

The push towards sustainable synthesis has spurred significant interest in several key areas:

Green Solvents: The use of water as a reaction medium or conducting reactions without any solvent minimizes the reliance on volatile organic compounds. jocpr.comorganic-chemistry.org

Earth-Abundant Catalysts: Replacing precious metal catalysts (Pd, Ir, Rh) with those based on earth-abundant metals like iron presents a cost-effective and sustainable alternative. sci-hub.se Iron-based catalysts have been successfully optimized for the amination of similar ketones. sci-hub.se

Biocatalysis: The use of enzymes, such as imine reductases (IREDs) and reductive aminases (RedAms), represents a significant leap forward. researchgate.net These biocatalysts facilitate reactions with exceptional selectivity under mild, aqueous conditions, generating minimal waste. jocpr.comresearchgate.net

Alternative Synthetic Routes: Nucleophilic Substitutions and Alkylation Reactions

Beyond reductive amination, this compound can be synthesized through classical nucleophilic substitution and alkylation reactions. While straightforward in principle, these methods often face challenges with selectivity.

Synthesis from Phenylbutyl Precursors and Halides

This approach involves the direct formation of the N-C bond through the reaction of an amine with an alkyl halide. Two primary pathways exist for this compound:

Alkylation of 1-phenylbutylamine: Reacting the primary amine 1-phenylbutylamine with a methylating agent, such as methyl iodide.

Alkylation of methylamine: Reacting methylamine with a suitable 1-phenylbutyl halide, for example, 1-bromo-1-phenylbutane.

A significant drawback of these SN2-type reactions is the potential for over-alkylation. masterorganicchemistry.comlibretexts.org The secondary amine product (this compound) is often more nucleophilic than the starting primary amine, leading to the formation of the tertiary amine (N,N-dimethyl-1-phenylbutan-1-amine) and even a quaternary ammonium (B1175870) salt as byproducts. masterorganicchemistry.com While using a large excess of the initial amine can favor mono-alkylation, it complicates the purification process. A more controlled alternative involves converting the precursor alcohol, 1-phenylbutan-1-ol, into a better leaving group, such as a mesylate, which can then be reacted with methylamine to yield the desired secondary amine. acs.orgvapourtec.com

Development of Continuous Flow Synthesis for N-Methyl Secondary Amines

Continuous flow chemistry has emerged as a powerful technology for the synthesis of fine chemicals, offering enhanced safety, scalability, and precise control over reaction parameters. A continuous flow process has been successfully developed for the synthesis of N-methyl secondary amines. acs.orgvapourtec.comfigshare.com

This methodology has been demonstrated for the reaction of alkyl mesylates with aqueous methylamine to produce a range of N-methyl secondary amines in good to excellent yields. acs.orgvapourtec.com In one example, 10.6 grams of a product were synthesized with an 88% yield in a process time of just 140 minutes. acs.orgfigshare.com A key advantage of this approach is the integration of an in-line workup, which simplifies purification. vapourtec.comfigshare.com Furthermore, the entire process, from the conversion of the starting alcohol to the mesylate precursor to the final nucleophilic substitution, can be combined into a single, uninterrupted in-line process. acs.orgvapourtec.com This technology is directly applicable to the large-scale and efficient production of this compound from 1-phenylbutan-1-ol.

Enantioselective Synthesis of this compound

The carbon atom attached to the nitrogen and the phenyl group in this compound is a stereocenter, meaning the molecule can exist as two non-superimposable mirror images (enantiomers). The synthesis of a single enantiomer is often crucial, and several enantioselective methods have been developed.

Asymmetric Hydrogenation: This is a predominant technique for producing chiral amines. It involves the reduction of a prochiral precursor, such as an N-methyl-1-phenylbutan-1-imine, using a transition metal catalyst complexed with a chiral ligand. acs.org While highly successful for many substrates, the asymmetric hydrogenation of N-alkyl ketimines can be challenging because the resulting N-alkyl amine product can sometimes deactivate the catalyst. acs.org Effective catalysts often employ iridium or rhodium with specialized chiral ligands like PHOX or P-stereogenic phosphines to induce high enantioselectivity. acs.org

Biocatalytic Methods: Enzymes offer an excellent alternative for asymmetric synthesis. Engineered reductive aminases (RedAms) and imine reductases (IREDs) are capable of catalyzing the formation of chiral amines from ketones with extremely high levels of enantiopurity (often >99% enantiomeric excess) under environmentally friendly aqueous conditions. researchgate.net This technology has been scaled for the industrial production of complex chiral pharmaceutical intermediates. researchgate.net

| Method | Description | Key Features | Reference |

|---|---|---|---|

| Asymmetric Hydrogenation | Reduction of a prochiral imine using a chiral transition metal catalyst (e.g., Ir, Rh). | Requires specialized chiral ligands (e.g., PHOX); potential for catalyst deactivation by product. | acs.org |

| Biocatalysis | Use of engineered enzymes like Reductive Aminases (RedAms) or Imine Reductases (IREDs). | High enantioselectivity (>99% ee); operates under mild, aqueous conditions; green methodology. | researchgate.net |

| Chiral Auxiliaries | Reduction of precursors like phenone oximes using chiral reagents (e.g., chiral oxazaborolidines). | Provides an alternative route to optically active amines. | researchgate.net |

Application of Chiral Auxiliaries and Catalytic Asymmetric Methods

The direct creation of a stereogenic center is a highly efficient approach to producing enantiomerically pure compounds. This is primarily achieved through the influence of a chiral entity, which can be either a stoichiometric chiral auxiliary that is later removed or a substoichiometric chiral catalyst that participates in the reaction and is regenerated.

Chiral Auxiliaries

A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct a stereoselective transformation. tcichemicals.com After the desired stereocenter is created, the auxiliary is cleaved, yielding the enantiomerically enriched product. A common strategy involves the diastereoselective alkylation of enolates derived from amides or esters of chiral auxiliaries. sfu.ca For instance, auxiliaries derived from amino acids, such as L-valinol, have been successfully used in asymmetric enolate alkylation reactions with high diastereoselectivities. sfu.ca

Another prominent application is in the diastereoselective reduction of a prochiral imine or enamine formed between a ketone and a chiral amine auxiliary. google.com The auxiliary, often a readily available primary amine like (R)- or (S)-1-phenylethylamine, guides the approach of the reducing agent to one of the diastereotopic faces of the C=N double bond. google.com This method allows for the production of primary or secondary amine products with good diastereoselectivity (diastereomeric excess often ≥ 70%). google.com

Interactive Data Table: Diastereoselective Synthesis Using Chiral Auxiliaries

| Auxiliary Type | Substrate Type | Reaction | Key Features | Typical d.r. | Ref |

| Amino acid-derived (e.g., from L-valinol) | Ester/Amide | Enolate Alkylation | Forms a rigid chelate to direct electrophilic attack. | >90:10 | sfu.ca |

| (R)- or (S)-1-Methylbenzylamine | Aliphatic Ketone | Reductive Amination | Forms diastereomeric imine intermediate; subsequent reduction. | ≥70% | google.com |

| N-tert-butylsulfinylaldimines | Organometallic Reagents | Nucleophilic Addition | The sulfinyl group directs the nucleophilic attack. | >95:5 | lookchem.com |

Catalytic Asymmetric Methods

Catalytic asymmetric synthesis is a powerful tool for generating chiral amines, offering high efficiency and atom economy. acs.org Transition metal-catalyzed asymmetric hydrogenation (AH) of prochiral imines is one of the most direct and widely studied methods. acs.org For the synthesis of N-alkyl amines, the development has been challenging due to catalyst deactivation by the basic amine product. acs.org However, specialized iridium and rhodium catalysts with chiral ligands have shown significant success. acs.org

Asymmetric transfer hydrogenation (ATH) offers a practical alternative, often using formic acid/triethylamine mixtures as the hydrogen source with ruthenium-based catalysts. ptfarm.pl This method has been applied to the enantioselective reduction of α- and β-dialkylamino ketones. ptfarm.pl

Nickel-catalyzed enantioconvergent substitution reactions have emerged as a versatile method for synthesizing chiral amines from racemic starting materials like α-phthalimido alkyl chlorides or N-hydroxyphthalimide (NHP) esters of protected α-amino acids. nih.gov These methods exhibit broad scope and tolerate a variety of functional groups. nih.gov

Furthermore, a chemoenzymatic approach using transaminases (TAs) allows for the enantioselective synthesis of amines from prochiral ketones in an environmentally friendly manner. Lipase-catalyzed acylation is another enzymatic method used for the kinetic resolution of racemic amines, yielding the acylated product and the unreacted amine in high enantiomeric excess. unipd.it

Interactive Data Table: Catalytic Asymmetric Synthesis of Chiral Amines

| Method | Catalyst/Enzyme System | Substrate Type | Key Features | Typical ee | Ref |

| Asymmetric Hydrogenation (AH) | Ir/(S,S)-f-Binaphane | N-Alkyl Imines | Direct, atom-economical route to N-alkyl amines. | up to 90% | acs.org |

| Asymmetric Transfer Hydrogenation (ATH) | RuCl(R,R)-TsDPEN | α-Dialkylamino Ketones | Uses formic acid/triethylamine as a hydrogen source. | >95% | ptfarm.pl |

| Enantioconvergent Substitution | Chiral Nickel Complex | Racemic NHP Esters | Couples alkylzinc reagents with racemic electrophiles. | >90% | nih.gov |

| Biocatalytic Reductive Amination | Ene-reductase (ERed) & Imine Reductase (IRed) | α,β-Unsaturated Ketones | Multi-enzyme cascade for synthesizing amines with two stereocenters. | >99% | acs.org |

| Lipase-Catalyzed Resolution | Candida antarctica Lipase (B570770) B | Racemic Amines | Enantioselective acylation of one enantiomer. | >99% | unipd.it |

Diastereoselective Approaches via Intermediate Formation

Diastereoselective synthesis involves reactions that generate molecules with multiple stereocenters in a controlled manner. These approaches often rely on the formation of a diastereomeric intermediate that can either be separated or undergo a subsequent stereospecific reaction.

One effective strategy involves the diastereoselective opening of epoxide rings. frontiersin.org For example, fluorinated α,β-epoxyphosphonates can be synthesized and then subjected to ring-opening with various amines. The reaction of these epoxides with amines typically yields β-hydroxy-γ-amino regioisomers with high diastereoselectivity. frontiersin.org This approach allows for the construction of complex molecules with multiple, well-defined stereocenters.

Another powerful method is the base-catalyzed stereospecific isomerization of allylic amines. whiterose.ac.uk This process can generate chiral enamine or imine intermediates, which can then be trapped in a one-pot protocol to synthesize chiral products, such as γ-trifluoromethylated aliphatic amines, with high diastereoselectivity. whiterose.ac.uk

The synthesis of amines with two stereocenters can also be achieved through biocatalytic cascades. The combination of ene-reductases (ERed) and imine reductases (IRed) or reductive aminases (RedAms) allows for the asymmetric synthesis of primary, secondary, and tertiary amines from α,β-unsaturated ketones. acs.org This one-pot process can generate all four possible stereoisomers with excellent diastereomeric and enantiomeric ratios by carefully selecting the enzymes. acs.org

The formation of diastereomeric intermediates is also central to the synthesis of chiral amines from chiral N-tert-butylsulfinylaldimines. The addition of organometallic reagents (like Grignard or organolithium reagents) to these imines proceeds with high diastereoselectivity, controlled by the chiral sulfinyl group. lookchem.com Subsequent removal of the sulfinyl group provides access to enantiomerically pure primary amines. lookchem.com

Interactive Data Table: Diastereoselective Synthesis via Intermediates

| Intermediate Type | Starting Material | Reaction | Product Type | Diastereomeric Ratio (d.r.) | Ref |

| Epoxy Alkylphosphonate | β-Keto Phosphonate | Amine Ring-Opening | β-Hydroxy-γ-amino Alkylphosphonates | High d.r. | frontiersin.org |

| Chiral Enamine/Imine | Allylic Amine | Base-Catalyzed Isomerization & Trapping | γ-Trifluoromethylated Aliphatic Amines | High d.r. | whiterose.ac.uk |

| Chiral Ketone | α,β-Unsaturated Ketone | Biocatalytic Cascade (ERed + IRed) | Cyclic Secondary/Tertiary Amines | up to >99:1 | acs.org |

| Sulfinamide Adduct | Chiral N-tert-butylsulfinylaldimine | Organometallic Addition | Primary Amines | up to 98:2 | lookchem.com |

Stereochemical Investigations of N Methyl 1 Phenylbutan 1 Amine Enantiomers

Enantiomeric Resolution Techniques for Chiral Separation

Enantiomeric resolution is the process of separating a racemic mixture, which contains equal amounts of both enantiomers, into its pure components. innovareacademics.in Several techniques are employed for the chiral separation of amines like N-Methyl-1-phenylbutan-1-amine.

One common method is classical resolution via diastereomeric salt formation . This involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. innovareacademics.in These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. rsc.orggoogle.com After separation, the individual enantiomers of the amine can be recovered by treating the diastereomeric salts with a base.

Another powerful technique is enzymatic kinetic resolution . This method utilizes enzymes, which are inherently chiral, to selectively catalyze a reaction with one enantiomer of the racemic mixture at a much faster rate than the other. nih.govmdpi.com For instance, a lipase (B570770) could be used to selectively acylate one enantiomer of an amine, allowing for the separation of the acylated product from the unreacted enantiomer. researchgate.net The choice of enzyme and reaction conditions, such as the solvent and acyl donor, is crucial for achieving high enantioselectivity. nih.govmdpi.com

Chromatographic methods also play a pivotal role in enantiomeric resolution. wvu.edu These techniques involve the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation as they pass through the chromatography column. mdpi.comchromatographyonline.com

Table 1: Comparison of Enantiomeric Resolution Techniques

| Technique | Principle | Advantages | Disadvantages |

| Diastereomeric Salt Formation | Formation of diastereomers with different physical properties. innovareacademics.in | Scalable, well-established technique. | Requires stoichiometric amounts of a chiral resolving agent; may require trial-and-error to find a suitable agent. |

| Enzymatic Kinetic Resolution | Enzyme-catalyzed selective reaction of one enantiomer. nih.govmdpi.com | High enantioselectivity, mild reaction conditions. | Maximum theoretical yield for one enantiomer is 50%; enzyme cost and stability can be a factor. |

| Chiral Chromatography | Differential interaction with a chiral stationary phase. mdpi.comchromatographyonline.com | Applicable to a wide range of compounds, can be used for both analytical and preparative separations. wvu.eduyakhak.org | Cost of chiral stationary phases can be high; method development can be time-consuming. chromatographyonline.com |

Chiral Chromatography and Spectroscopic Methods for Enantiopurity Assessment

Once the enantiomers of this compound have been separated, it is essential to determine the enantiomeric purity (or enantiomeric excess, ee) of each fraction. Chiral chromatography and various spectroscopic methods are the primary tools for this assessment.

Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and effective technique for determining the enantiomeric composition of chiral compounds. yakhak.org This method employs a chiral stationary phase (CSP) that interacts differently with the two enantiomers, causing them to elute at different times (retention times). chromatographyonline.comsigmaaldrich.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly common and effective for separating a wide variety of chiral molecules, including amines. researchgate.netmdpi.comyakhak.org By comparing the peak areas of the two enantiomers in the chromatogram, the enantiomeric excess can be accurately calculated.

Table 2: Example of Chiral HPLC Parameters for Amine Separation

| Parameter | Condition |

| Column | Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate)) |

| Mobile Phase | Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Temperature | 25 °C |

Note: These are example conditions and would need to be optimized for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy can also be used to determine enantiopurity, often with the aid of a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA). acs.org

Chiral Solvating Agents (CSAs) are chiral compounds that form transient diastereomeric complexes with the enantiomers of the analyte. These complexes have different NMR spectra, allowing for the quantification of each enantiomer. acs.org

Chiral Derivatizing Agents (CDAs) react with the enantiomers to form stable diastereomeric products. These diastereomers have distinct signals in the NMR spectrum, which can be integrated to determine the enantiomeric ratio. researchgate.net While effective, this method requires the chemical modification of the analyte.

Circular Dichroism (CD) Spectroscopy is another spectroscopic technique that can distinguish between enantiomers. Chiral molecules absorb left and right circularly polarized light differently, resulting in a unique CD spectrum for each enantiomer. The intensity of the CD signal is proportional to the concentration of the enantiomer, allowing for the determination of enantiomeric excess.

Stereochemical Influence on Molecular Recognition and Biological Interactions

The specific three-dimensional arrangement of atoms in each enantiomer of this compound plays a crucial role in how it interacts with other chiral molecules, including biological receptors and enzymes. innovareacademics.in This principle of stereochemical influence is fundamental in pharmacology and medicinal chemistry.

Molecular recognition refers to the specific interaction between two or more molecules through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and van der Waals forces. For a chiral molecule like this compound, the spatial orientation of its functional groups (the phenyl ring, the amine, and the alkyl chain) dictates how it can "fit" into the binding site of a chiral receptor or enzyme.

Biological systems are inherently chiral, composed of L-amino acids and D-sugars. Consequently, receptors, enzymes, and other biological targets are chiral environments. The interaction between a chiral drug and its target is often compared to a "hand-in-glove" model, where one enantiomer (the "correct" hand) will fit much better into the chiral binding site (the "glove") than the other.

This differential interaction can lead to significant differences in the biological activity of the two enantiomers. One enantiomer may exhibit the desired therapeutic effect, while the other may be less active, inactive, or even produce undesirable or toxic effects. innovareacademics.inchromatographyonline.com For example, in a related compound, the (S)-enantiomer of 3-methyl-1-phenylbutan-1-amine (B1309586) was found to have a significantly higher binding affinity for certain receptors compared to its (R)-enantiomer.

The stereochemistry of this compound would therefore be expected to have a profound impact on its interactions with biological systems. The precise nature and magnitude of this influence would depend on the specific biological target being considered.

Structure Activity Relationship Sar Studies of N Methyl 1 Phenylbutan 1 Amine Analogs

Systematic Modification of the N-Methyl Group and Amine Functionality

The amine group and its N-methyl substituent are fundamental to the chemical properties and biological interactions of N-Methyl-1-phenylbutan-1-amine. Alterations to this part of the molecule can significantly impact its activity.

Research into related phenylalkylamines has shown that the nature of the substituent on the nitrogen atom plays a crucial role in the compound's potency and selectivity. For instance, in a series of pyrimidine-4-carboxamides, the N-methyl group was found to be preferred over a hydrogen atom, suggesting its importance for inhibitory activity. acs.org Complete removal of the N-methylphenethylamine moiety in these analogs resulted in inactive compounds. acs.org This highlights the necessity of the N-alkylated amine for biological interaction.

Furthermore, traditional N-alkylation methods, which often involve reacting an amine with an alkyl halide, can lead to a mixture of primary, secondary, and tertiary amines, underscoring the need for precise synthetic control to evaluate the specific contribution of the N-methyl group. acs.org Modern catalytic methods, such as those using palladium, offer more selective and efficient routes for N-alkylation, facilitating the synthesis of specific analogs for SAR studies. chemrxiv.org

The basicity of the amine, influenced by the N-methyl group, is another critical factor. This basicity allows for the formation of salts, which can affect the compound's solubility and bioavailability. vulcanchem.com The presence of the N-methyl group also introduces steric considerations that can influence how the molecule binds to its biological target. rsc.org

Table 1: Impact of N-Substitution on Activity in Related Phenylalkylamines

| Compound/Analog Series | N-Substituent | Observed Effect on Activity | Reference |

| Pyrimidine-4-carboxamides | Methyl | Preferred over hydrogen for inhibitory activity | acs.org |

| Pyrimidine-4-carboxamides | None (removal of N-methylphenethylamine) | Resulted in inactive compounds | acs.org |

| General Phenylalkylamines | Alkyl groups | Influences potency and selectivity | chemrxiv.orgvulcanchem.com |

Exploration of the Phenyl Ring Substituents and their Electronic Effects

The phenyl ring of this compound offers a scaffold for introducing various substituents, which can modulate the molecule's electronic properties and, consequently, its biological activity. The type and position of these substituents can have profound effects.

The electronic influence of a substituent on the benzene (B151609) ring is a combination of inductive and resonance effects. libretexts.org Electron-donating groups, such as hydroxyl (-OH) or methoxy (B1213986) (-OCH3), can increase the electron density of the ring through resonance, potentially enhancing the molecule's interaction with its target. libretexts.org Conversely, electron-withdrawing groups, like a nitro group (-NO2), deactivate the ring towards electrophilic attack. libretexts.org

In the context of phenylalkylamines, studies have shown that substituents at the meta and para positions can have a strong and sometimes puzzling interaction effect on activity. researchgate.netmdma.cherowid.org The electronic effects may be related to the formation of charge-transfer complexes. researchgate.netmdma.cherowid.org For some phenylalkylamines, the para- and ortho-positions have been identified as potential active sites acting as electron donors. researchgate.net

Table 2: Electronic Effects of Phenyl Ring Substituents

| Substituent Type | Electronic Effect | Potential Impact on Activity | Reference |

| Electron-Donating (e.g., -OH, -OCH3) | Increases ring electron density (Resonance) | Can enhance interaction with biological targets | libretexts.org |

| Electron-Withdrawing (e.g., -NO2) | Decreases ring electron density (Inductive & Resonance) | Deactivates the ring, potentially reducing activity | libretexts.org |

| Halogens (e.g., -F, -Cl) | Inductive withdrawal, Resonance donation | Complex effects, can modulate activity based on position | libretexts.orgmdma.ch |

| Alkyl Groups | Weakly electron-donating (Inductive) | Can increase nucleophilicity of the ring | libretexts.org |

Investigation of the Butane (B89635) Chain Modifications and Conformational Constraints

The four-carbon butane chain in this compound is a key structural element that dictates the spatial relationship between the phenyl ring and the amine group. Modifications to this chain, including its length and rigidity, can provide significant insights into the optimal conformation for biological activity.

Studies on related phenylalkylamines have demonstrated that the length of the alkyl chain is a critical determinant of potency. nih.gov In some instances, increasing the chain length leads to a decrease in IC50 values, indicating higher potency, while in other cases, the opposite trend is observed. nih.gov This suggests that there is an optimal chain length for interaction with the biological target, and this can vary depending on the specific compound and its target. For certain phenylalkylamine analogs, an ethylene (B1197577) linker was found to be optimal, with either shortening or lengthening the chain resulting in decreased potency. acs.org

The introduction of conformational constraints, such as the incorporation of the alkyl chain into a ring structure, can also have a significant impact on activity. These modifications reduce the number of possible conformations the molecule can adopt, which can help to identify the "active" conformation. Research on related compounds has explored the effects of such constraints on binding affinity. researchgate.net

Furthermore, the stereochemistry of the chiral center at the first carbon of the butane chain is crucial. For example, in 3-methyl-1-phenylbutan-1-amine (B1309586), the (S)-enantiomer exhibits a 10-fold higher activity in receptor assays compared to the (R)-enantiomer. This highlights the importance of the three-dimensional arrangement of the substituents around the chiral carbon for biological recognition.

Table 3: Effects of Butane Chain Modifications in Phenylalkylamine Analogs

| Modification | Observation | Implication for SAR | Reference |

| Varying Chain Length | Potency can increase or decrease with chain length | An optimal chain length exists for biological activity | acs.orgnih.gov |

| Conformational Constraints | Can alter binding affinity | Helps to identify the active conformation | researchgate.net |

| Stereochemistry at Chiral Center | Enantiomers can have significantly different activities | The 3D structure is critical for biological interaction |

Comparative SAR Analysis with Related Phenylalkylamine Chemotypes

To gain a broader understanding of the SAR of this compound, it is beneficial to compare it with other related phenylalkylamine chemotypes, such as amphetamine and its derivatives, and synthetic cathinones.

This compound is a structural analog of methamphetamine, with an ethyl group replacing the methyl group at the alpha position. wikipedia.orgcaymanchem.com This seemingly minor change can have significant effects on its pharmacological profile. For instance, α-Ethyl-N-methylphenethylamine, an isomer of the title compound, is a norepinephrine-dopamine releasing agent. wikipedia.org Comparative studies with amphetamines help to elucidate the impact of the alkyl chain length on activity.

Synthetic cathinones, such as buphedrone (B1655700) (2-(methylamino)-1-phenylbutan-1-one), are another relevant class of compounds for comparison. researchgate.neticati.org These molecules share the phenylalkylamine backbone but feature a ketone group on the beta-carbon of the alkyl chain. This modification significantly alters the molecule's polarity and hydrogen bonding capabilities, which in turn affects its interaction with biological targets. Comparing the SAR of this compound with that of its cathinone (B1664624) analog can reveal the importance of the hydroxyl group versus the ketone at this position.

Furthermore, broader comparisons with other phenylalkylamines, including those with different substitution patterns on the phenyl ring or variations in the alkyl chain, help to build a more comprehensive picture of the structural requirements for activity. researchgate.netresearchgate.net These comparisons can reveal overarching trends in how modifications to the core phenylalkylamine scaffold influence biological effects.

Table 4: Comparative SAR with Related Phenylalkylamine Chemotypes

| Chemotype | Key Structural Difference from this compound | Relevance to SAR | Reference |

| Methamphetamine | Methyl group at the alpha position instead of an ethyl group | Elucidates the effect of alpha-alkyl chain length on activity | wikipedia.orgcaymanchem.com |

| Synthetic Cathinones (e.g., Buphedrone) | Ketone group at the beta-carbon of the alkyl chain | Reveals the importance of the functional group at the beta-position | researchgate.neticati.org |

| Other Phenylalkylamines | Varied phenyl ring substitutions and alkyl chain lengths | Provides a broader understanding of the structural requirements for activity | researchgate.netresearchgate.net |

Preclinical Pharmacological and Biological Characterization of N Methyl 1 Phenylbutan 1 Amine and Its Analogs

In Vitro Receptor Binding and Neurotransmitter Transporter Interaction Studies

N-Methyl-1-phenylbutan-1-amine and its structural analogs interact with monoamine neurotransmitter transporters, which are crucial for regulating the levels of dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506) in the brain. The primary mechanism of action for many of these compounds involves the inhibition of neurotransmitter reuptake or the induction of their release. researchgate.netnih.gov

Cell-based assays using human embryonic kidney 293 (HEK 293) cells that express human monoamine transporters are commonly employed to determine the affinity and selectivity of these compounds. nih.gov The inhibitory constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀) are key metrics used to quantify the binding affinity of a compound for a specific transporter.

Studies on analogs provide insight into structure-activity relationships. For instance, the β-keto analog of this compound, known as buphedrone (B1655700), shows a preference for inhibiting norepinephrine and dopamine transporters over the serotonin transporter. nih.gov Another related compound, α-Ethyl-N-methylphenethylamine (MEPEA), a norepinephrine-dopamine releasing agent, demonstrates varied efficacy in inducing the release of different monoamines. wikipedia.org Its half-maximal effective concentration (EC₅₀) values for monoamine release were found to be 58 nM for norepinephrine, between 179 and 225 nM for dopamine, and 4,698 nM for serotonin, indicating a much higher potency for norepinephrine release. wikipedia.org

The introduction of substituents on the phenyl ring or modifications to the alkyl chain can significantly alter the binding affinity and selectivity. For example, some analogs show increased affinity for the dopamine transporter (DAT), while others may have a higher affinity for the norepinephrine transporter (NET) or serotonin transporter (SERT). researchgate.net The stereochemistry of these molecules also plays a critical role; for example, the (S)-enantiomer of an analog can exhibit a tenfold higher activity in receptor assays compared to its (R)-form.

Table 1: In Vitro Monoamine Transporter Interaction of this compound Analogs Data for illustrative purposes based on findings for related compounds.

| Compound | Transporter Target | IC₅₀ (nM) | Kᵢ (nM) | Primary Action |

|---|---|---|---|---|

| Buphedrone | NET, DAT | Data not specified | Data not specified | Uptake Inhibitor / Releaser nih.gov |

| α-Ethyl-N-methylphenethylamine (MEPEA) | NET, DAT, SERT | Data not specified | Data not specified | Releasing Agent wikipedia.org |

| Pentedrone (B609907) | NET, DAT | Data not specified | Data not specified | Uptake Inhibitor nih.gov |

| N,N-dimethylcathinone | NET, DAT | Data not specified | Data not specified | Uptake Inhibitor nih.gov |

Functional assays measure the ability of a compound to either block the uptake of neurotransmitters or to induce their efflux from cells preloaded with monoamines. nih.gov These assays are critical for distinguishing between transporter inhibitors (blockers) and transporter substrates (releasers). Synthetic cathinones, which are structurally related to this compound, can act as either inhibitors or substrates at monoamine transporters. researchgate.net

For example, buphedrone has been shown to preferentially inhibit the uptake of norepinephrine and dopamine and also to induce norepinephrine release. nih.gov In contrast, other analogs like pentedrone act as non-releasing uptake inhibitors for norepinephrine and dopamine. nih.gov The functional activity is highly dependent on the specific chemical structure. While some cathinone (B1664624) derivatives are pure uptake inhibitors, others act as hybrid compounds, both blocking reuptake and stimulating the release of monoamines. researchgate.net

Enzyme Inhibition and Modulation Studies

This compound and its analogs can interact with various enzymes, most notably monoamine oxidase (MAO). MAO is a key enzyme responsible for the metabolic breakdown of monoamine neurotransmitters like serotonin, norepinephrine, and dopamine. researchgate.net Inhibition of MAO leads to increased levels of these neurotransmitters in the brain.

Research has shown that amphetamine derivatives and related phenethylamines can act as MAO inhibitors. researchgate.netuchile.cl All compounds in one study of 4-methylthioamphetamine and its N-alkyl derivatives produced a selective, reversible, and concentration-dependent inhibition of MAO-A. uchile.cl The potency of MAO inhibition is influenced by the substituents on the amino group; introducing alkyl substituents tends to reduce the inhibitory potency on MAO-A, with the effect increasing with the size of the substituent. uchile.cl While some analogs show potent inhibition of MAO-A, others may have weak or no effect on MAO-B. uchile.cl

Some analogs have also been investigated for their effects on other enzyme systems, such as cytochrome P450, which is involved in drug metabolism.

In Vivo Pharmacological Characterization in Animal Models for Specific Biological Effects

Neurochemical Assessments in Animal Brain Regions

Detailed neurochemical assessments of this compound in specific animal brain regions are not extensively available in the current body of scientific literature. However, studies on its structural analogs provide valuable insights into the potential neurochemical profile of this compound class. These investigations typically utilize techniques such as in vivo microdialysis and analysis of monoamine release from synaptosomes to characterize the effects of these substances on neurotransmitter systems. nih.gov

Research on analogous phenethylamine (B48288) derivatives has demonstrated significant interactions with monoamine transporters, leading to alterations in the levels of key neurotransmitters such as dopamine (DA), norepinephrine (NE), and serotonin (5-HT) in the brain. nih.govwikipedia.org These effects are central to the pharmacological properties of this class of compounds.

While direct data for this compound is limited, the neurochemical profiles of its close structural analogs, such as N-methyl-α-ethylphenethylamine (MEPEA) and N,α-diethylphenethylamine (DEPEA), have been characterized. These compounds are also derivatives of phenylisobutylamine and share a similar structural backbone. wikipedia.orgwikipedia.org

Studies on rat brain synaptosomes have been instrumental in elucidating the monoamine releasing and reuptake inhibiting properties of these analogs. For instance, phenylisobutylamine (α-ethylphenethylamine) has been identified as a norepinephrine-dopamine releasing agent (NDRA), albeit with a more pronounced effect on norepinephrine release compared to dextroamphetamine. wikipedia.org The addition of a methyl group to the amine, as in MEPEA, modifies this activity.

The following tables summarize the available neurochemical data for analogs of this compound. It is crucial to note that these data pertain to the specified analogs and not directly to this compound.

Table 1: Monoamine Release Assays for Analogs of this compound in Rat Brain Synaptosomes

| Compound | Dopamine (DA) Release (EC₅₀, nM) | Norepinephrine (NE) Release (EC₅₀, nM) | Serotonin (5-HT) Release (EC₅₀, nM) |

| N-methyl-α-ethylphenethylamine (MEPEA) | 179 - 225 | 58 | 4,698 |

| N,α-diethylphenethylamine (DEPEA) | Weak partial releaser (40% max efficacy) | Full releaser | Not specified |

| β,N,N-Trimethylphenethylamine | Inactive | 1,337 (67% max efficacy) | Not reported |

Data sourced from studies on rat brain synaptosomes. EC₅₀ represents the half-maximal effective concentration. wikipedia.orgwikipedia.org

The data indicates that MEPEA is a potent releaser of norepinephrine and a less potent releaser of dopamine, with very weak effects on serotonin release. researchgate.net DEPEA also primarily acts on norepinephrine, with only partial and weak dopamine releasing activity. wikipedia.org β,N,N-Trimethylphenethylamine shows activity as a partial norepinephrine releasing agent and is inactive at the dopamine transporter. wikipedia.org

Further research, including in vivo microdialysis studies in specific brain regions such as the nucleus accumbens, prefrontal cortex, and striatum, would be necessary to fully characterize the neurochemical profile of this compound and to understand how its specific structural configuration influences its interaction with monoamine systems in comparison to its studied analogs.

Metabolic Fate and Pharmacokinetic Profiling in Animal Models

In Vitro Metabolic Stability and Metabolite Identification in Animal Species (e.g., Liver Microsomes, Hepatocytes)

Specific in vitro metabolic stability studies on N-Methyl-1-phenylbutan-1-amine using liver microsomes or hepatocytes from any animal species have not been reported in the scientific literature. However, based on the metabolism of other N-alkylated phenethylamines, it is anticipated that this compound would undergo metabolic transformation when incubated with these subcellular fractions.

The primary metabolic pathways for such compounds typically involve oxidative reactions catalyzed by cytochrome P450 (CYP450) enzymes. For this compound, the expected major metabolic reactions would be:

N-demethylation: The removal of the methyl group from the nitrogen atom to yield the primary amine, 1-phenylbutan-1-amine (B1351860). This is a very common metabolic route for N-methylated amines.

Hydroxylation: The addition of a hydroxyl group to the phenyl ring, most likely at the para (4-) position, is a common metabolic pathway for phenethylamine-type compounds. Hydroxylation could also potentially occur on the butyl side chain.

N-oxidation: The formation of an N-oxide metabolite is another possible, though generally less common, metabolic pathway for tertiary and secondary amines.

The identification of these potential metabolites would typically be carried out using techniques such as liquid chromatography-mass spectrometry (LC-MS) following incubation with liver microsomes or hepatocytes. The rate of disappearance of the parent compound over time in these in vitro systems would provide an indication of its metabolic stability. Compounds that are rapidly metabolized in vitro are generally expected to have a shorter half-life in vivo.

In Vivo Pharmacokinetic Characterization in Rodents

There is no published data on the in vivo pharmacokinetic characterization of this compound in rodents. The following subsections outline the principles of how such studies would be conducted and the likely pharmacokinetic properties based on its chemical structure.

It is predicted that this compound, as a lipophilic small molecule, would be readily absorbed following oral administration in rodents, although first-pass metabolism in the liver could reduce its systemic exposure.

Following absorption, the compound is expected to distribute widely throughout the body. Due to its lipophilicity and structural resemblance to other phenethylamines that act on the central nervous system, it is highly probable that this compound would cross the blood-brain barrier. Studies on similar compounds, such as phenylethylamine and its monomethylated derivatives, have shown significant brain uptake in rats. nih.gov

Elimination of this compound and its metabolites would likely occur primarily through renal excretion in the urine. The parent compound and its metabolites would likely be conjugated with glucuronic acid or sulfate (B86663) to increase their water solubility and facilitate their removal from the body.

The oral bioavailability of this compound has not been determined. This would be calculated by comparing the plasma concentration of the drug over time following oral administration to that after intravenous administration.

Detailed tissue distribution studies have not been performed. Such studies would involve administering the compound to rodents and measuring its concentration in various tissues at different time points. It is anticipated that the compound would distribute to tissues with high blood flow, including the brain, liver, and kidneys.

Identification of Key Metabolic Enzymes and Biotransformation Pathways

The specific enzymes responsible for the metabolism of this compound have not been identified. However, based on the metabolism of a vast number of structurally related amines, it is highly probable that various isoforms of the cytochrome P450 (CYP) superfamily of enzymes would be the key players in its biotransformation.

The primary biotransformation pathways are expected to be:

Phase I Metabolism:

N-dealkylation: This is a common metabolic pathway for secondary amines and is primarily mediated by CYP enzymes. The N-methyl group would be oxidized to a hydroxymethyl intermediate, which is unstable and spontaneously decomposes to the demethylated amine (1-phenylbutan-1-amine) and formaldehyde.

Aromatic Hydroxylation: The phenyl group is susceptible to hydroxylation, a reaction also catalyzed by CYP enzymes.

Aliphatic Hydroxylation: The butyl side chain could also undergo hydroxylation at various positions.

Phase II Metabolism:

The hydroxylated metabolites formed during Phase I metabolism, as well as the primary amine metabolite, would be susceptible to conjugation reactions. These reactions, catalyzed by enzymes such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), would attach polar moieties (glucuronic acid or sulfate) to the metabolites, increasing their water solubility and facilitating their excretion.

Without experimental data, the precise contribution of each pathway and the specific CYP isoforms involved remain speculative.

Advanced Analytical Methodologies for N Methyl 1 Phenylbutan 1 Amine Research

High-Resolution Spectroscopic Techniques (NMR, Mass Spectrometry) for Structural Confirmation and Characterization

The definitive identification and structural elucidation of N-Methyl-1-phenylbutan-1-amine hinge on high-resolution spectroscopic methods. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools for providing an unambiguous confirmation of the compound's molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is fundamental for mapping the carbon-hydrogen framework of this compound. Both ¹H (proton) and ¹³C (carbon-13) NMR spectra provide detailed information about the molecule's distinct chemical environments.

¹H NMR: A proton NMR spectrum would confirm the presence of all requisite protons. Key signals would include those for the aromatic protons on the phenyl group, the methine (CH) proton at the chiral center (C1), the protons of the N-methyl group, and the methylene (B1212753) (CH₂) and methyl (CH₃) protons of the butyl chain. The splitting patterns (multiplicity) and coupling constants (J-values) of these signals would verify the connectivity between adjacent protons.

¹³C NMR: A carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. For this compound, this would include distinct signals for the carbons of the phenyl ring, the chiral C1 carbon bonded to the nitrogen and phenyl group, the N-methyl carbon, and the three carbons of the butyl chain. While specific experimental data for this compound is not widely published, predictive tools are available. guidechem.com

Mass Spectrometry (MS) Mass spectrometry is used to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps to confirm the molecular formula (C₁₁H₁₇N). guidechem.com Furthermore, tandem mass spectrometry (MS/MS) experiments reveal the compound's fragmentation pattern. This pattern serves as a chemical fingerprint, providing structural confirmation by showing characteristic fragment ions resulting from the cleavage of bonds, such as the loss of the propyl group or cleavage at the C-N bond.

Table 1: Predicted Spectroscopic Data for this compound The following table is based on predictive models and typical values for analogous structures.

| Technique | Parameter | Predicted Observation for this compound |

| ¹H NMR | Chemical Shift (δ) | Aromatic (phenyl): ~7.2-7.4 ppm; Benzylic (C1-H): ~3.5-3.8 ppm; N-Methyl (N-CH₃): ~2.2-2.4 ppm; Butyl Chain (-CH₂-CH₂-CH₃): ~0.8-1.8 ppm |

| ¹³C NMR | Chemical Shift (δ) | Aromatic (phenyl): ~125-145 ppm; Benzylic (C1): ~60-65 ppm; N-Methyl (N-CH₃): ~30-35 ppm; Butyl Chain: ~14-40 ppm |

| HRMS | Molecular Ion | [M+H]⁺ with m/z corresponding to C₁₁H₁₈N⁺ |

| MS/MS | Key Fragments | Fragments corresponding to loss of alkyl groups and cleavage near the phenyl and amine moieties. |

Advanced Chromatographic Methods (HPLC, GC) for Purity and Impurity Profiling

The purity of a chemical compound is critical for research, and chromatographic methods are the gold standard for its assessment. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques used to separate this compound from any impurities that may be present, such as starting materials from synthesis, byproducts, or degradation products. biomedres.us

High-Performance Liquid Chromatography (HPLC) HPLC is a versatile technique for purity analysis, especially for non-volatile or thermally sensitive compounds. biomedres.us A typical reversed-phase HPLC method would separate this compound from more polar or less polar impurities based on their differential partitioning between a nonpolar stationary phase (like C18) and a polar mobile phase (often a mixture of water and acetonitrile (B52724) or methanol). sielc.comchromatographyonline.com A UV detector is commonly used for detection, as the phenyl group in the molecule is chromophoric. The result is a chromatogram where the main peak represents the compound, and any other peaks correspond to impurities. The area of each peak is proportional to the concentration of the component, allowing for quantitative determination of purity. fishersci.com

Gas Chromatography (GC) GC is well-suited for the analysis of volatile and thermally stable compounds like this compound. thermofisher.com In GC, the sample is vaporized and travels through a column with a stationary phase. Separation occurs based on the compound's boiling point and its interaction with the stationary phase. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. GC-MS is particularly powerful as it provides not only separation and quantification but also structural information about the impurities. thermofisher.comresearchgate.net

Table 2: Illustrative Chromatographic Conditions for Purity Analysis of Phenylalkylamines

| Parameter | HPLC Method Example | GC Method Example |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Capillary Column (e.g., TR-5, 30 m x 0.25 mm, 0.25 µm) |

| Mobile Phase / Carrier Gas | Acetonitrile/Water with buffer (e.g., formic acid) | Helium or Hydrogen |

| Detection | UV-Vis Diode Array Detector (DAD) | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Typical Purity Specification | ≥98% | ≥98% fishersci.com |

Quantitative Analytical Techniques for Biological Matrices in Preclinical Studies (e.g., LC-MS/MS)

In preclinical research, it is essential to measure the concentration of a compound in biological fluids like plasma or tissue homogenates to understand its pharmacokinetics (absorption, distribution, metabolism, and excretion). admescope.compsychogenics.com Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred technique for this purpose due to its exceptional sensitivity, selectivity, and accuracy. partners.orgnih.gov

A typical LC-MS/MS method for quantifying this compound in a biological matrix, such as rat plasma, involves several key steps: researchgate.net

Sample Preparation: The protein content of the plasma sample is removed, typically through protein precipitation with a solvent like acetonitrile or through solid-phase extraction (SPE). An internal standard (often a stable isotope-labeled version of the analyte) is added to correct for variations during sample processing and analysis. nih.gov

Chromatographic Separation: The prepared sample is injected into an HPLC or UPLC system, where the analyte is separated from endogenous matrix components. nih.gov

Mass Spectrometric Detection: The analyte is ionized (e.g., using electrospray ionization, ESI) and detected by a triple quadrupole mass spectrometer. The analysis is performed in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the molecular ion of the compound) is selected and fragmented to produce a specific product ion. This precursor-to-product ion transition is highly specific to the analyte, minimizing interference from other substances in the matrix. mdpi.com

The method is validated according to regulatory guidelines to ensure it is linear, accurate, precise, and stable over the expected concentration range. researchgate.net

Table 3: General Parameters for a Preclinical LC-MS/MS Bioanalytical Method

| Step | Parameter | Typical Approach for a Phenylalkylamine |

| Biological Matrix | Sample | Plasma, Urine, Brain Tissue Homogenate psychogenics.com |

| Sample Preparation | Method | Protein Precipitation or Solid-Phase Extraction (SPE) |

| Chromatography | System | UPLC/HPLC with a reversed-phase column |

| Ionization | Technique | Electrospray Ionization (ESI), Positive Mode |

| Detection | Mode | Multiple Reaction Monitoring (MRM) |

| Quantification | Range | Dependent on potency, often in the ng/mL range |

Methods for Chiral Purity and Enantiomeric Excess Determination

This compound contains a chiral center at the carbon atom bonded to the phenyl and amino groups. Therefore, it exists as a pair of enantiomers, (R)- and (S)-N-Methyl-1-phenylbutan-1-amine. Since enantiomers can have different biological activities, it is crucial to be able to separate them and determine the enantiomeric excess (ee) of a sample. Enantiomeric excess is a measure of the purity of one enantiomer relative to the other. heraldopenaccess.us

Chiral Chromatography (HPLC and GC) The most common approach for resolving enantiomers is chiral chromatography. rsc.org This involves using a stationary phase that is itself chiral, known as a Chiral Stationary Phase (CSP).

Chiral HPLC: Enantiomers form transient, diastereomeric complexes with the CSP, which have different stabilities. This difference in interaction strength causes one enantiomer to be retained on the column longer than the other, resulting in their separation. Polysaccharide-based CSPs (e.g., derived from cellulose (B213188) or amylose) are widely used for separating chiral amines.

Chiral GC: For GC analysis, enantiomers are often first derivatized with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column. Alternatively, they can be separated directly on a GC column with a CSP. nih.gov

Once separated, the amount of each enantiomer is quantified by the detector, and the enantiomeric excess is calculated using the peak areas of the two enantiomers. nih.govquora.com

Other Methods NMR spectroscopy can also be used to determine ee by reacting the amine with a chiral derivatizing agent to form diastereomers, which exhibit distinct signals in the NMR spectrum. cam.ac.uk

Table 4: Common Methodologies for Enantiomeric Excess (ee) Determination

| Technique | Principle | Typical Application |

| Chiral HPLC | Differential interaction with a Chiral Stationary Phase (CSP) leading to separation. | Direct separation of enantiomers. Widely used for phenylalkylamines. |

| Chiral GC | Separation of enantiomers on a CSP or separation of diastereomeric derivatives on an achiral column. | Suitable for volatile amines; may require derivatization. nih.gov |

| NMR Spectroscopy | Formation of diastereomers with a chiral derivatizing agent, resulting in distinguishable NMR signals. | Provides direct integration of signals corresponding to each diastereomer. cam.ac.uk |

Computational Chemistry and Molecular Modeling of N Methyl 1 Phenylbutan 1 Amine

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (a ligand) when bound to a second molecule, typically a larger receptor like a protein. This method is crucial for understanding the potential biological targets of N-Methyl-1-phenylbutan-1-amine and the specific interactions that stabilize the ligand-receptor complex.

Docking simulations for this compound would involve preparing a 3D structure of the molecule and placing it into the binding site of a target protein. Given its structural similarity to compounds known to interact with the central nervous system, plausible targets could include monoamine transporters or various receptors. The simulation algorithm then samples a vast number of possible conformations and orientations of the ligand within the binding site, scoring each based on a force field that estimates the binding affinity.

Key interactions that would be analyzed include:

Hydrogen Bonding: The secondary amine group can act as both a hydrogen bond donor and acceptor, potentially forming crucial bonds with amino acid residues in the target's active site.

Hydrophobic Interactions: The phenyl group and the butyl chain can engage in hydrophobic interactions with nonpolar residues in the binding pocket.

π-π Stacking: The aromatic phenyl ring may interact with the aromatic side chains of residues such as phenylalanine, tyrosine, or tryptophan through π-π stacking. lookchem.com

The results of docking studies are typically summarized in a table that ranks different poses by their predicted binding energy, with more negative values indicating a more favorable interaction. These studies can guide the rational design of analogs with improved affinity and selectivity for a specific target. acs.orgmdpi.com

Table 1: Hypothetical Molecular Docking Results for this compound against a Putative Target

| Docking Pose | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| 1 | -8.5 | ASP-112, GLU-250 | Hydrogen Bond, Salt Bridge |

| 2 | -8.2 | TYR-88, PHE-320 | π-π Stacking |

| 3 | -7.9 | LEU-115, VAL-120, ILE-315 | Hydrophobic |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. scirp.org For this compound and its derivatives, a QSAR study could be used to predict the activity of new, unsynthesized analogs, thereby prioritizing synthetic efforts.

The process involves three main components:

Dataset: A collection of structurally related molecules with experimentally measured biological activity (e.g., IC50 values for enzyme inhibition).

Molecular Descriptors: Numerical values that quantify various aspects of a molecule's structure, such as its physicochemical, topological, and electronic properties. Examples include LogP (lipophilicity), Topological Polar Surface Area (TPSA), molecular weight, and number of rotatable bonds. ambeed.comchemscene.com

Statistical Model: A mathematical equation that links the descriptors to the activity.

A QSAR model for this compound analogs could reveal which properties are most important for a desired biological effect. For instance, it might show that activity increases with lipophilicity up to a certain point, while a larger molecular size is detrimental. acs.org Such models provide a powerful predictive tool for optimizing lead compounds. scirp.org

Table 2: Example Data for a QSAR Study of this compound Analogs

| Compound | Biological Activity (pIC50) | LogP | TPSA (Ų) | Molecular Weight ( g/mol ) |

|---|---|---|---|---|

| This compound | 5.8 | 2.73 | 12.03 | 163.26 |

| Analog 1 (N-Ethyl) | 5.5 | 3.10 | 12.03 | 177.29 |

| Analog 2 (p-Chloro) | 6.2 | 3.44 | 12.03 | 197.71 |

Conformational Analysis and Molecular Dynamics Simulations

This compound is a flexible molecule due to several rotatable single bonds. Conformational analysis aims to identify the low-energy, stable three-dimensional shapes the molecule can adopt. This is critical because a molecule's conformation often dictates its ability to bind to a receptor.

Computational methods like Density Functional Theory (DFT) can be used to calculate the potential energy surface associated with the rotation of key bonds, such as the bond connecting the phenyl ring to the butan-amine chain. These calculations can identify local energy minima and the energy barriers between different conformational states.

Molecular Dynamics (MD) simulations extend this analysis by simulating the movement of atoms in the molecule over time, taking into account factors like solvent and temperature. mdpi.com An MD simulation of this compound would provide insights into its dynamic behavior, showing how it explores different conformations and how its shape is influenced by its environment (e.g., water or a protein binding pocket). Tracking metrics like the root-mean-square deviation (RMSD) can reveal the stability of the molecule in a particular state or binding pose over the simulation time. mdpi.com

Pharmacophore Modeling and Virtual Screening for Analog Discovery

A pharmacophore is an abstract representation of the key molecular features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, positive/negative charges) necessary for a molecule to interact with a specific biological target. nih.gov

A pharmacophore model for this compound can be generated in two ways:

Ligand-based: Based on the structures of a set of known active molecules, identifying their common chemical features. biointerfaceresearch.com

Structure-based: Based on the key interactions observed in a ligand-receptor complex, such as from a crystal structure or a docking simulation. biointerfaceresearch.com

Once a pharmacophore model is developed, it can be used as a 3D query to rapidly screen large databases of chemical compounds in a process called virtual screening. mdpi.comnih.govncmi.cn This allows for the efficient identification of new molecules from vast chemical libraries that possess the required features to be active at the target of interest, thus discovering structurally diverse analogs of this compound. evitachem.comchemdiv.com

Table 3: A Potential Pharmacophore Model for this compound

| Pharmacophoric Feature | Geometric Constraint (Å) |

|---|---|

| Aromatic Ring (AR) | Center of phenyl group |

| Hydrophobic (HY) | Centroid of butyl chain |

| Hydrogen Bond Donor (HBD) | N-H group |

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, such as those using Density Functional Theory (DFT), provide a highly accurate description of the electronic structure of a molecule. researchgate.netresearchgate.net For this compound, these methods can be used to calculate a wide range of properties that govern its reactivity and interactions.

Key properties that can be calculated include:

Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are important for predicting chemical reactivity.

Electrostatic Potential (ESP) Map: This map shows the distribution of charge on the molecule's surface, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions, which are key to understanding intermolecular interactions.

Atomic Charges: Calculating the partial charge on each atom helps to quantify the polarity of bonds and identify sites susceptible to nucleophilic or electrophilic attack.

Bond Dissociation Energies: These calculations can predict the stability of different bonds within the molecule.

These quantum mechanical insights are invaluable for understanding reaction mechanisms, predicting sites of metabolism, and refining the parameters used in less computationally intensive methods like molecular docking and QSAR.

Table 4: Hypothetical Quantum Chemical Properties of this compound (DFT/B3LYP)

| Property | Calculated Value |

|---|---|

| HOMO Energy | -5.8 eV |

| LUMO Energy | 0.9 eV |

| HOMO-LUMO Gap | 6.7 eV |

| Dipole Moment | 1.2 D |

Applications and Translational Research Potential of N Methyl 1 Phenylbutan 1 Amine in Chemical Sciences

Role as a Key Synthetic Building Block and Intermediate in Complex Molecule Synthesis

N-Methyl-1-phenylbutan-1-amine, a secondary amine, possesses structural features that theoretically allow it to serve as a building block in organic synthesis. Its preparation can be logically achieved through the reductive amination of 1-phenylbutan-1-one (also known as butyrophenone) with methylamine (B109427). This common and versatile reaction involves the formation of an intermediate imine which is then reduced to the final amine. scribd.comgoogle.com Reductive amination is a cornerstone of amine synthesis due to its broad applicability for various carbonyl and amine partners. scribd.com

Despite this straightforward theoretical synthesis, there is a notable lack of specific examples in the surveyed literature where this compound is explicitly used as a key intermediate for the synthesis of more complex target molecules. While related primary amines like 1-phenylbutan-1-amine (B1351860) are recognized as scaffolds for bioactive molecules, and other amines are used as precursors for pharmaceuticals, the specific role of the N-methylated derivative remains largely undocumented in available research. cymitquimica.com

Table 1: General Methods for Amine Synthesis

| Method | Description | Precursors for this compound |

|---|---|---|

| Reductive Amination | Reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. | 1-Phenylbutan-1-one and Methylamine |

| Catalytic Hydrogenation | A form of reductive amination using hydrogen gas and a metal catalyst (e.g., Pd/C). organic-chemistry.org | 1-Phenylbutan-1-one and Methylamine |

Development as a Pharmacological Tool Compound for Investigating Biological Systems

Pharmacological tool compounds are essential for probing biological pathways and understanding the mechanisms of diseases and potential drug actions. The structural characteristics of an amine, such as the nature of its alkyl and aryl substituents, determine its interaction with biological targets like receptors and enzymes.

There are no specific pharmacological studies documented in the provided search results for this compound. Research into the biological activity of structurally related compounds has been conducted. For example, the primary amine 1-phenylbutan-1-amine is known to act as a selective norepinephrine (B1679862) releasing agent. Furthermore, compounds with similar backbones, such as the buphedrone (B1655700) metabolite (1R,2S)-2-(methylamino)-1-phenylbutan-1-ol, are studied for their potential interactions with adrenergic and dopaminergic receptors. smolecule.com However, these findings cannot be directly extrapolated to this compound, for which dedicated pharmacological investigation appears to be lacking.

Potential in Materials Science and Polymer Chemistry Applications

Amines can be incorporated into polymers to functionalize materials, act as curing agents for resins, or serve as monomers in the synthesis of polyamides and other polymers. The specific properties of the amine, including its basicity, steric hindrance, and the presence of aromatic rings, can influence the characteristics of the resulting material.

The scientific literature reviewed provides no information regarding the application or investigation of this compound in the fields of materials science or polymer chemistry. While general applications for amines in these areas are broad, specific research detailing the use of this particular compound for creating new materials is not available. Research has been noted for other amines, like 3-Methyl-3-phenylbutan-1-amine, which is mentioned to have a wide range of applications in materials science, but no specific examples are provided. chemscene.com

Future Research Directions and Interdisciplinary Perspectives

Exploration of Undiscovered Biological Targets and Pathways

The structural similarity of N-Methyl-1-phenylbutan-1-amine to known psychoactive compounds, particularly monoamine oxidase inhibitors (MAOIs), positions the monoamine oxidase (MAO) enzymes as primary targets of interest. patsnap.com MAOs, which include isoforms MAO-A and MAO-B, are crucial for the metabolism of monoamine neurotransmitters and are implicated in neuropsychiatric disorders like depression and neurodegenerative conditions such as Parkinson's disease. patsnap.compsychiatrist.com Future research will likely focus on characterizing the inhibitory activity of this compound against both MAO-A and MAO-B to determine its potency and selectivity.

Beyond the established MAO targets, a significant future direction is the exploration of novel and undiscovered biological interactions. The central nervous system (CNS) is a complex network, and compounds can exhibit polypharmacology, acting on multiple targets simultaneously. Investigating other potential targets, such as trace amine-associated receptors (TAARs) or other neurotransmitter receptors and transporters, is essential for a comprehensive understanding of the compound's pharmacological profile. This exploration could reveal unexpected therapeutic applications or explain potential side effects. frontiersin.org Advanced proteomics and chemical biology approaches will be instrumental in deorphanizing targets and elucidating the pathways modulated by this compound. genedata.com

Development of Novel Synthetic Strategies with Enhanced Efficiency and Sustainability

The synthesis of secondary amines like this compound has traditionally relied on methods such as the N-alkylation of primary amines with alkyl halides. researchgate.net However, these methods often suffer from limitations, including the use of toxic reagents, poor selectivity leading to overalkylation, and the generation of stoichiometric waste products. researchgate.netnih.gov

Future synthetic research is focused on developing more efficient, sustainable, and atom-economical strategies. A highly promising approach is the "borrowing hydrogen" or "hydrogen autotransfer" strategy. organic-chemistry.org This method utilizes alcohols as alkylating agents, catalyzed by transition metals like ruthenium or iridium. organic-chemistry.orgorganic-chemistry.org In this process, the alcohol is temporarily dehydrogenated to an aldehyde, which then undergoes reductive amination with the primary amine, with the catalyst returning the borrowed hydrogen to complete the reaction. The only byproduct of this elegant process is water, making it an environmentally benign alternative. organic-chemistry.org Other innovative methods include the deoxygenative photochemical alkylation of amides and the use of N-aminopyridinium salts as effective ammonia (B1221849) surrogates to prevent overalkylation. researchgate.netnih.gov These advanced strategies not only improve the efficiency and environmental footprint of the synthesis but also facilitate the creation of diverse molecular libraries for further biological screening.

Below is a comparative overview of traditional versus modern synthetic approaches for secondary amines.

| Feature | Traditional N-Alkylation (with Alkyl Halides) | Modern "Borrowing Hydrogen" Strategy |

| Alkylating Agent | Alkyl Halides | Alcohols |

| Byproduct | Halide Salts | Water |

| Atom Economy | Lower | Higher |

| Sustainability | Lower (often uses toxic reagents) | Higher (greener process) |

| Selectivity | Risk of overalkylation | Generally high selectivity for mono-alkylation |

| Catalyst | Often requires a base | Transition metal complex (e.g., Ru, Ir) |

Integration with Advanced Omics Technologies for Systems-Level Biological Understanding

To move beyond a single-target perspective, future research must integrate advanced "omics" technologies to achieve a systems-level understanding of the biological effects of this compound. springernature.commdpi.com These high-throughput methods can provide a holistic view of the molecular changes induced by the compound within a biological system. mdpi.com

Proteomics: This involves the large-scale study of proteins. By comparing the proteome of cells or tissues treated with this compound to untreated controls, researchers can identify changes in protein expression, post-translational modifications, and protein-protein interactions. genedata.comfrontiersin.org This can help uncover novel drug targets, off-target effects, and biomarkers of efficacy or toxicity. genedata.comnih.gov

Transcriptomics: This technology analyzes the complete set of RNA transcripts in a cell. It can reveal how the compound alters gene expression, providing insights into the upstream regulatory pathways that are affected. nih.gov

Metabolomics: By profiling the full complement of small-molecule metabolites, metabolomics can illustrate the compound's impact on cellular metabolism and biochemical pathways. mdpi.comnih.gov This is particularly relevant for a potential MAOI, as it would be expected to alter the levels of neurotransmitter metabolites.

Integrating these multi-omics datasets using bioinformatics and systems biology approaches can build comprehensive models of the compound's mechanism of action, revealing complex network effects that would be missed by traditional pharmacological assays. nih.govnih.gov This approach is critical for advancing CNS drug discovery and understanding the broader physiological impact of novel therapeutic agents. genedata.comspringernature.com

Leveraging Artificial Intelligence and Machine Learning for Compound Design and Predictive Modeling